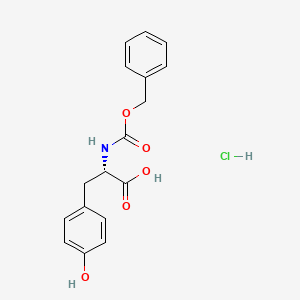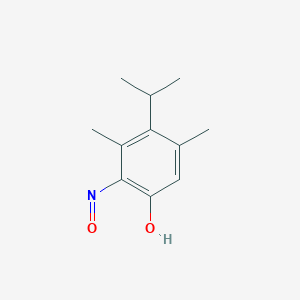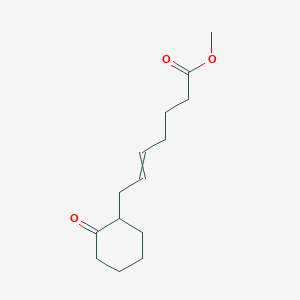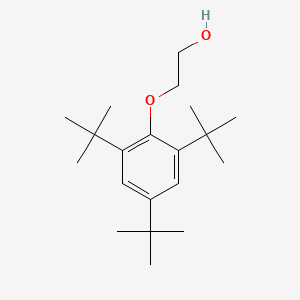
2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol is an organic compound characterized by the presence of a phenoxy group substituted with three tert-butyl groups at the 2, 4, and 6 positions, and an ethan-1-ol moiety. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol typically involves the alkylation of 2,4,6-tri-tert-butylphenol with ethylene oxide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the phenoxide ion on the ethylene oxide. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation of the phenol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as phase-transfer catalysts, can enhance the reaction rate and selectivity. The purification of the final product typically involves distillation or recrystallization to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and are conducted under anhydrous conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinones.
Substitution: Alkylated or acylated phenolic compounds.
科学的研究の応用
2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer and antioxidant in various chemical formulations.
Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other materials where oxidative stability is crucial.
作用機序
The mechanism of action of 2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol primarily involves its ability to scavenge free radicals and prevent oxidative damage. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical. This radical can further react to form non-reactive products, thereby protecting cells and materials from oxidative stress.
類似化合物との比較
Similar Compounds
2,4,6-Tri-tert-butylphenol: A closely related compound with similar antioxidant properties but lacking the ethan-1-ol moiety.
2,6-Di-tert-butylphenol: Another antioxidant with two tert-butyl groups, offering less steric hindrance compared to 2,4,6-Tri-tert-butylphenol.
2,4-Di-tert-butylphenol: Similar in structure but with only two tert-butyl groups, providing different reactivity and applications.
Uniqueness
2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol is unique due to the presence of the ethan-1-ol moiety, which enhances its solubility and reactivity compared to its analogs. The three tert-butyl groups provide significant steric hindrance, making it a highly effective antioxidant and stabilizer in various applications.
特性
CAS番号 |
64673-13-8 |
|---|---|
分子式 |
C20H34O2 |
分子量 |
306.5 g/mol |
IUPAC名 |
2-(2,4,6-tritert-butylphenoxy)ethanol |
InChI |
InChI=1S/C20H34O2/c1-18(2,3)14-12-15(19(4,5)6)17(22-11-10-21)16(13-14)20(7,8)9/h12-13,21H,10-11H2,1-9H3 |
InChIキー |
XOEMPVJMSAEQDX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OCCO)C(C)(C)C |
関連するCAS |
26636-37-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
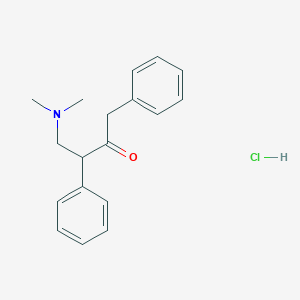
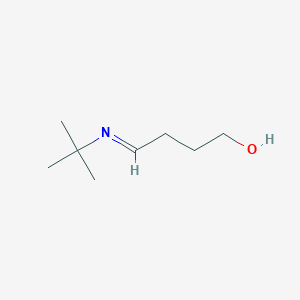
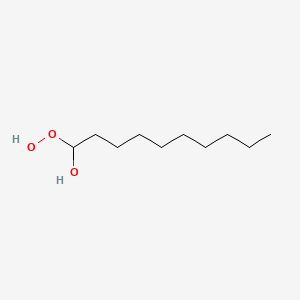

![Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate](/img/structure/B14490268.png)
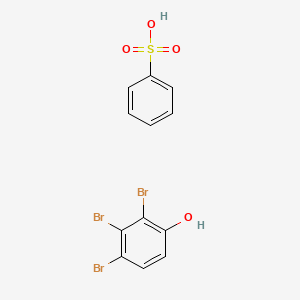
![3,3'-[Oxybis(methylene)]di([1,2,4]triazolo[4,3-a]pyridine)](/img/structure/B14490286.png)
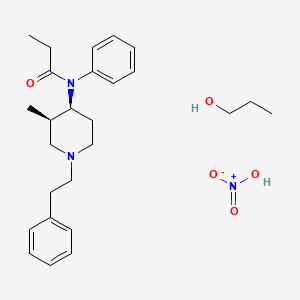
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate](/img/structure/B14490294.png)
